2,2'-(1,3-Phenylene)di(prop-2-enamide)
Description
2,2'-(1,3-Phenylene)di(prop-2-enamide) is a symmetric aromatic compound featuring a 1,3-disubstituted benzene core linked to two acrylamide (prop-2-enamide) groups. The acrylamide moieties confer reactivity typical of α,β-unsaturated carbonyl systems, enabling participation in Michael additions, polymerizations, and covalent binding to biological targets. Potential applications include its use as a monomer for cross-linked polymers or as a building block in medicinal chemistry, though specific biological data remain unexplored in the provided sources.
Properties
CAS No. |
23435-66-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[3-(3-amino-3-oxoprop-1-en-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C12H12N2O2/c1-7(11(13)15)9-4-3-5-10(6-9)8(2)12(14)16/h3-6H,1-2H2,(H2,13,15)(H2,14,16) |
InChI Key |
DNUJHTRTUQZQJJ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester-Based Prodrugs ()
Compounds such as (3c) , (4c) , and (5c) from share a phenylene core but replace acrylamide with ester and carbamate groups. Key differences include:
- Reactivity : Esters undergo hydrolysis more readily than acrylamides, making them suitable as prodrugs (e.g., resveratrol derivatives) . Acrylamides in the target compound may exhibit greater stability under physiological conditions but higher reactivity in polymerization.
- Synthesis : Yields for ester derivatives range from 57–60% using solvent systems like hexane-ethyl acetate, while the acrylamide-containing compound (2) achieves 89% yield via reverse-phase HPLC, suggesting efficient purification for polar amides .
- Solubility : Lipophilic tert-butyl groups in (3c–5c) enhance membrane permeability, whereas the target compound’s acrylamide groups likely increase hydrophilicity.
Iodomethyl- and Ether-Functionalized Analog ()
The compound 4G1I in features iodomethyl and nitro groups on a phenylene backbone with extensive ether linkages. Contrasts include:
- The target compound’s acrylamide groups offer nucleophilic reactivity (e.g., thiol conjugation) absent in 4G1I .
- Structural Flexibility : Ether linkages in 4G1I increase conformational flexibility, whereas the rigid acrylamide groups in the target compound may restrict motion, impacting binding interactions.
Medicinal Chemistry Building Block ()
The compound in incorporates acrylamide within a complex scaffold featuring dimethylaminoethyl, methoxy, and indole-pyrimidine groups. Comparisons highlight:
- Biological Activity : The compound’s substituents enable kinase inhibition or targeted covalent binding, whereas the target compound’s simplicity limits direct therapeutic use but enhances versatility as a synthetic intermediate .
- Synthetic Utility : Both compounds leverage acrylamide’s reactivity, but the target lacks specialized substituents, reducing synthetic complexity.
Research Findings and Implications
- Synthetic Efficiency : Reverse-phase HPLC (used for compound 2 in ) is critical for isolating polar acrylamide derivatives, suggesting applicability to the target compound .
- Biological Potential: Acrylamide’s role in covalent inhibitor design () implies that the target compound could serve as a scaffold for drug candidates if functionalized with bioactive groups .
- Material Science : The rigidity of the phenylene-acrylamide structure may favor formation of thermally stable polymers, contrasting with the flexible ether-linked 4G1I .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
